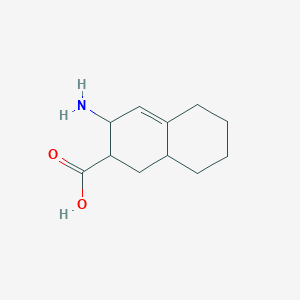![molecular formula C10H7BrF6 B13969978 (R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane is a chiral organobromine compound characterized by the presence of a bromine atom and two trifluoromethyl groups attached to a phenyl ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane typically involves the bromination of a suitable precursor. One common method is the bromination of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanol using a brominating agent such as phosphorus tribromide or hydrobromic acid. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In an industrial setting, the production of ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of substituted derivatives such as ®-1-azido-1-[3,5-bis(trifluoromethyl)phenyl]ethane.
Oxidation: Formation of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanone.
Reduction: Formation of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
Aplicaciones Científicas De Investigación
Chemistry: ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions. It serves as a model compound for investigating the role of halogenated aromatics in biological systems.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs that target specific molecular pathways. Its chiral nature makes it useful in the study of enantioselective drug interactions.
Industry: In the industrial sector, ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing applications.
Mecanismo De Acción
The mechanism of action of ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and trifluoromethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and alter cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
- ®-1-Bromo-1-[3,5-difluoromethyl)phenyl]ethane
- ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]propane
- ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]butane
Comparison: Compared to its analogs, ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane exhibits unique reactivity due to the presence of two trifluoromethyl groups. These groups enhance the compound’s electron-withdrawing properties, making it more reactive in nucleophilic substitution and oxidation reactions. Additionally, the chiral center in ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane provides opportunities for enantioselective synthesis and studies of stereochemical effects.
Propiedades
Fórmula molecular |
C10H7BrF6 |
|---|---|
Peso molecular |
321.06 g/mol |
Nombre IUPAC |
1-[(1R)-1-bromoethyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3/t5-/m1/s1 |
Clave InChI |
JSJHYPQTIIFNIO-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


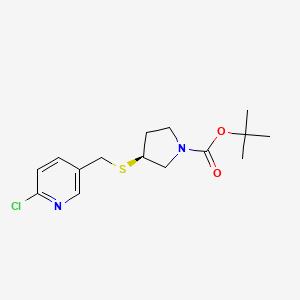
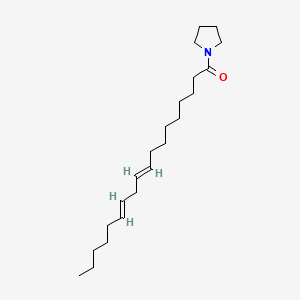
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
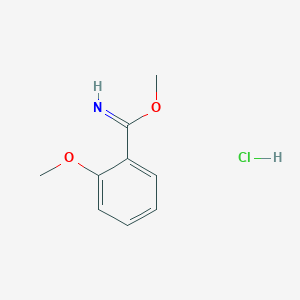

![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
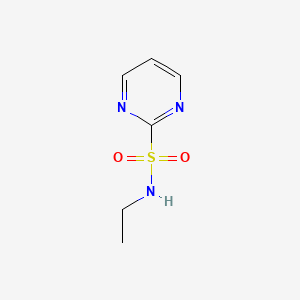

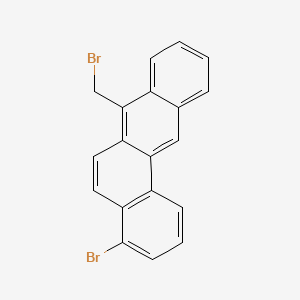
![(S)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13969967.png)

